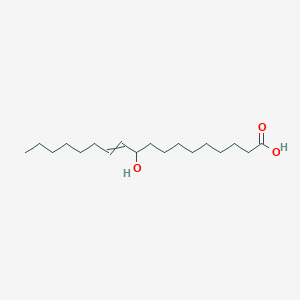
10-Hydroxyoctadec-11-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyoctadec-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 10th carbon and a double bond between the 11th and 12th carbons. This compound is part of the family of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxo-octadec-11-enoic acid.
Reduction: The double bond can be reduced to yield 10-hydroxyoctadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 10-oxo-octadec-11-enoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Scientific Research Applications
10-Hydroxyoctadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and surfactants.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mechanism of Action
The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
- 10-Hydroxydec-2-enoic acid
- 12-Hydroxyoctadec-9-enoic acid (ricinoleic acid)
- 9,10,11-Trihydroxyoctadec-12-enoic acid
Comparison: 10-Hydroxyoctadec-11-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical and biological properties. Compared to ricinoleic acid, which has a hydroxyl group at the 12th carbon, this compound exhibits different reactivity and biological activity .
Properties
CAS No. |
143288-76-0 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
10-hydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
InChI Key |
VALAUXDVLYFOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
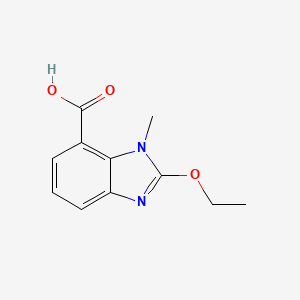
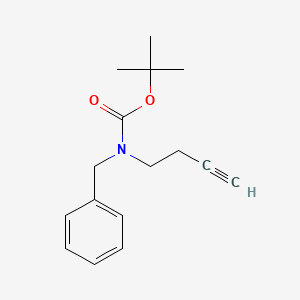

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
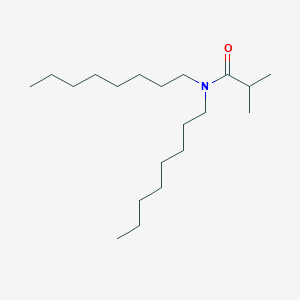
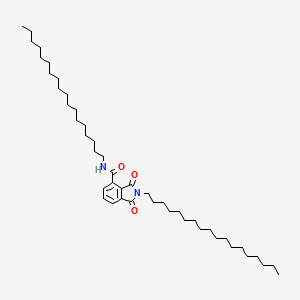
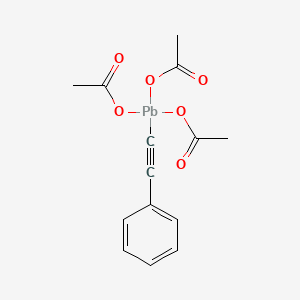
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
